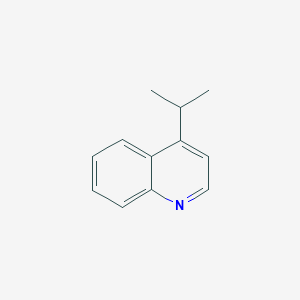

Quinoline, (1-methylethyl)-

Vue d'ensemble

Description

Quinoline, (1-methylethyl)-, also known as isoquinoline, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, forming a double-ring structure. This compound is known for its colorless, hygroscopic liquid form with a strong odor. Quinoline and its derivatives have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Several synthetic routes are available for the preparation of quinoline and its derivatives. Some of the classical methods include:

Skraup Synthesis: This method involves the heating of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

Doebner-Miller Synthesis: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline typically involves the extraction from coal tar, which remains the principal source of commercial quinoline. The process involves the distillation of coal tar, followed by purification steps to isolate quinoline .

Analyse Des Réactions Chimiques

Quinoline undergoes various chemical reactions, including:

Oxidation: Quinoline can be oxidized to form quinolinic acid using oxidizing agents such as potassium permanganate.

Reduction: Quinoline can be reduced to form tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include sulfuric acid, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions include quinolinic acid, tetrahydroquinoline, and various substituted quinoline derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline derivatives are extensively utilized as scaffolds for drug discovery due to their broad spectrum of biological activities. The following points highlight their significance:

- Anticancer Agents : Quinoline compounds have been shown to exhibit potent anticancer properties. For instance, several quinoline-based inhibitors target critical receptors such as c-Met, EGF, and VEGF, which are involved in cancer progression. Notable examples include cabozantinib and foretinib, which are used in treating various cancers by inhibiting these pathways .

- Antimicrobial Activity : Quinoline derivatives possess significant antimicrobial properties. Research indicates that over a hundred quinoline compounds have been approved for therapeutic use against infections . Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Neuroprotective Effects : Some quinoline derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their interactions with neurotransmitter systems .

- Anti-inflammatory Properties : Quinoline compounds are being investigated for their potential to modulate immune responses and treat autoimmune conditions .

Synthetic Organic Chemistry

Quinoline serves as a vital building block in synthetic organic chemistry. Its unique structure allows for the synthesis of complex organic molecules through various methodologies:

- Multicomponent Reactions (MCRs) : Recent advancements in MCRs have facilitated the efficient synthesis of quinoline derivatives. These reactions enable the rapid generation of diverse compounds with valuable biological properties .

- Dearomative Photocycloaddition : A novel approach developed by researchers from Tokyo Institute of Technology utilizes quinolines as feedstock for synthesizing 2D/3D fused frameworks. This method leverages light-sensitive borate intermediates to achieve high yields and diverse structural modifications .

Industrial Applications

In addition to its medicinal uses, quinoline derivatives play a crucial role in industrial chemistry:

- Dyes and Pigments : Quinoline is employed as an intermediate in producing various dyes and pigments used in textiles and coatings.

- Pesticides : Certain quinoline derivatives are utilized in formulating pesticides, contributing to agricultural productivity.

Case Studies and Research Findings

Recent studies provide insights into the applications of quinoline:

- Anticancer Research : A review highlighted the development of quinoline-based compounds targeting c-Met and VEGF receptors, emphasizing their role in inhibiting cancer cell proliferation . The study presented data on various derivatives that demonstrated significant antiproliferative effects.

- Synthesis Innovations : The innovative methodology for synthesizing 2D/3D frameworks from quinolines was detailed in a study published in Angewandte Chemie International Edition. This approach not only simplifies the synthesis process but also opens avenues for creating highly customizable drug candidates .

- Pharmacological Versatility : A comprehensive review discussed over one hundred quinoline compounds approved for therapeutic use across different medical fields, underscoring their versatility and accessibility as drug candidates .

Mécanisme D'action

The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair . Additionally, quinoline derivatives can interact with cellular receptors and ion channels, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Quinoline is structurally similar to other heterocyclic aromatic compounds, such as isoquinoline and quinazoline. quinoline is unique due to its specific chemical reactivity and biological activities . Some similar compounds include:

Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position within the ring structure.

Quinazoline: Contains an additional nitrogen atom in the ring structure compared to quinoline.

Quinolone: Contains a carbonyl group in the ring structure, making it distinct from quinoline.

Quinoline’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Quinoline, (1-methylethyl)-, also known as 1-isopropylquinoline, is a member of the quinoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. This compound has garnered attention due to its diverse biological activities, making it a significant focus in medicinal chemistry and pharmacology.

Overview of Biological Activities

Quinoline derivatives, including (1-methylethyl)-, exhibit a wide range of biological activities. The following table summarizes the key biological effects associated with quinoline compounds:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial activity. For example, studies have shown that 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with nitro groups demonstrate enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoline-based compounds have been investigated for their anticancer potential. For instance, camptothecin, a well-known quinoline alkaloid, has shown remarkable efficacy against various cancer cell lines by promoting apoptosis. Additionally, certain synthesized quinoline derivatives have been reported to inhibit tumor growth in animal models, indicating their potential as anticancer agents .

Antimalarial Activity

Quinoline derivatives are historically significant in antimalarial therapy. Compounds such as chloroquine and its analogs have been extensively used to treat malaria. Recent studies continue to explore new derivatives with improved efficacy and reduced toxicity profiles against malaria parasites .

Case Studies

- Study on Antimycobacterial Activity : A study evaluated various substituted quinolines for their activity against mycobacterial species. Notably, compounds like N-cycloheptylquinoline-2-carboxamide exhibited higher activity against M. tuberculosis than traditional treatments such as isoniazid .

- Synergistic Effects in Detergent Formulations : Research on detergent compositions revealed that incorporating quinoline derivatives can enhance bactericidal activity when combined with surfactants. This suggests potential applications in industrial formulations beyond pharmaceuticals .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoline ring can significantly influence their pharmacological properties. For example:

Propriétés

IUPAC Name |

4-propan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYWOOUKPVJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862642 | |

| Record name | 4-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17507-25-4, 1333-53-5 | |

| Record name | 4-(1-Methylethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17507-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylquinoline (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Propan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21LQY06C93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.